

# 4-(2-cyanophenyl)benzoic acid CAS number and molecular formula

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## Compound of Interest

Compound Name: 4-(2-cyanophenyl)benzoic Acid

Cat. No.: B1599963

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An In-depth Technical Guide to **4-(2-cyanophenyl)benzoic acid**

## Introduction: A Versatile Biaryl Scaffold in Modern Chemistry

**4-(2-cyanophenyl)benzoic acid** is a biaryl compound featuring a benzoic acid moiety linked to a cyanophenyl group. This specific arrangement of functional groups—a carboxylic acid for potential salt formation and derivatization, a nitrile group as a versatile chemical handle or a pharmacophore element, and a rigid biphenyl backbone—makes it a molecule of significant interest in medicinal chemistry and materials science. Its structural properties are foundational to its utility as a key building block in the synthesis of more complex molecules, including pharmacologically active agents. The benzoic acid scaffold itself is a well-established component in a multitude of approved drugs, valued for its role in forming stable salts and participating in crucial intermolecular interactions with biological targets.<sup>[1][2]</sup>

This guide provides a comprehensive overview of **4-(2-cyanophenyl)benzoic acid**, detailing its chemical identity, synthesis, physical properties, and its emerging role in the landscape of drug discovery and development.

## Core Compound Identification

The fundamental identity of this compound is established by its unique CAS registry number and molecular formula, which are universally recognized in chemical databases and literature.

Identifier	Value	Source
Chemical Name	4-(2-cyanophenyl)benzoic acid	[3]
Synonyms	2'-Cyano-4-biphenylcarboxylic acid, 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid	[3]
CAS Number	5728-44-9	[3][4]
Molecular Formula	C <sub>14</sub> H <sub>9</sub> NO <sub>2</sub>	[3][4][5]
Molecular Weight	223.23 g/mol	[3][4]
Canonical SMILES	<chem>C1=CC=C(C(=C1)C#N)C2=CC=C(C(=C2)C(=O)O)</chem>	[5]
InChIKey	MZIFVOLYXURHDM-UHFFFAOYSA-N	[5]

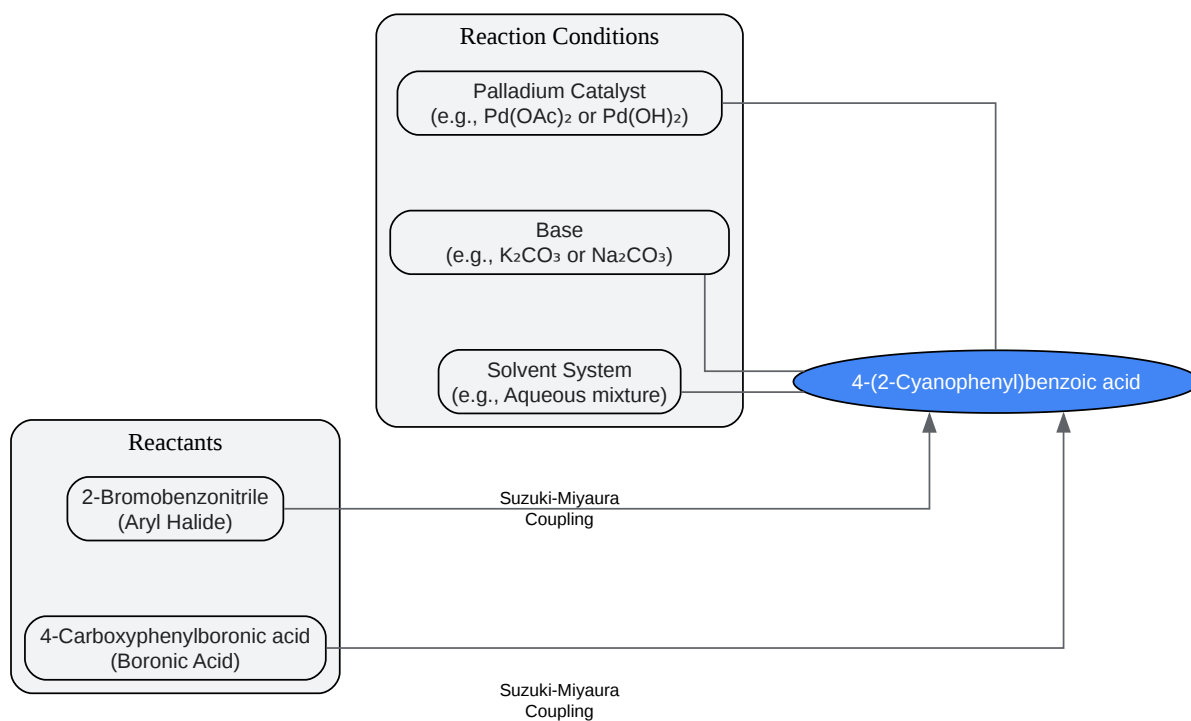
## Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the two phenyl rings in **4-(2-cyanophenyl)benzoic acid** is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad tolerance of functional groups, making it ideal for constructing complex biaryl systems.[6][7]

The strategic advantage of the Suzuki reaction lies in its use of commercially available and relatively low-toxicity organoboron reagents (boronic acids or esters) which react with aryl halides in the presence of a palladium catalyst and a base.[7][8]

## Conceptual Synthesis Workflow

The logical pathway for synthesizing **4-(2-cyanophenyl)benzoic acid** via a Suzuki coupling involves the reaction between a boronic acid and an aryl halide, each carrying one of the desired functional groups.



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Caption: General workflow for the Suzuki-Miyaura synthesis of the target compound.

## Detailed Experimental Protocol

The following protocol is a representative, self-validating methodology for the synthesis of **4-(2-cyanophenyl)benzoic acid**.

Materials:

- 2-Bromobenzonitrile
- 4-Carboxyphenylboronic acid

- Palladium(II) Acetate ( $\text{Pd}(\text{OAc})_2$ )
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Ethanol
- Water
- Hydrochloric Acid ( $\text{HCl}$ ) for acidification
- Ethyl acetate for extraction
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

#### Step-by-Step Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 2-bromobenzonitrile (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- **Solvent Addition:** Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The use of a co-solvent system in an aqueous phase is critical for dissolving both the organic and inorganic reagents, which enhances reaction efficiency.<sup>[6]</sup>
- **Degassing:** Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Add the palladium(II) acetate catalyst (0.02 eq) to the mixture.
- **Heating:** Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**

- Cool the reaction mixture to room temperature.
- Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon acidification.
- Extract the product into ethyl acetate (3x).
- Wash the combined organic layers with water and then with brine.
- Purification:
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography to yield pure **4-(2-cyanophenyl)benzoic acid** as a solid.

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of **4-(2-cyanophenyl)benzoic acid** are crucial for its handling, formulation, and analysis.

Property	Value/Description
Appearance	Typically an off-white to white solid powder or crystalline solid.
Storage Temperature	Store at room temperature.[4]
Solubility	Sparingly soluble in water, but soluble in many organic solvents like ethanol, methanol, and DMSO. Its solubility in aqueous solutions is pH-dependent due to the carboxylic acid group.
Predicted XlogP	3.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3 (Oxygen and Nitrogen atoms)

#### Expected Spectroscopic Data:

- $^1\text{H}$  NMR: Aromatic protons would appear in the range of  $\sim 7.5\text{--}8.2$  ppm. The carboxylic acid proton would be a broad singlet further downfield ( $>10$  ppm), which is exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: Aromatic carbons would be observed between  $\sim 110\text{--}145$  ppm. The nitrile carbon ( $\text{--C}\equiv\text{N}$ ) would appear around 118 ppm, and the carboxylic acid carbon ( $\text{--COOH}$ ) would be downfield, typically  $>165$  ppm.
- IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid ( $\sim 2500\text{--}3300\text{ cm}^{-1}$ ), a C=O stretch ( $\sim 1700\text{ cm}^{-1}$ ), and a C $\equiv$ N stretch ( $\sim 2220\text{--}2240\text{ cm}^{-1}$ ).

## Applications in Drug Discovery and Development

The unique structure of **4-(2-cyanophenyl)benzoic acid** makes it a valuable intermediate in the synthesis of pharmaceuticals. The benzoic acid moiety can act as a bioisostere for other functional groups or serve as an anchor point for binding to protein targets.<sup>[1]</sup> The cyanophenyl group is particularly important; the nitrile can act as a hydrogen bond acceptor or be transformed into other functional groups.

**Role as a Core Scaffold:** This molecule serves as a scaffold for building more complex drug candidates. For instance, derivatives containing the (4-cyanophenyl) moiety have been explored in the development of dual aromatase and sulfatase inhibitors (DASIs) for treating hormone-dependent breast cancer.<sup>[9]</sup> In structure-activity relationship (SAR) studies, modifications to this part of the molecule, such as replacing the cyano group, were found to be detrimental to the dual inhibitory activity, highlighting the importance of the cyanophenyl group for biological function.<sup>[9]</sup>

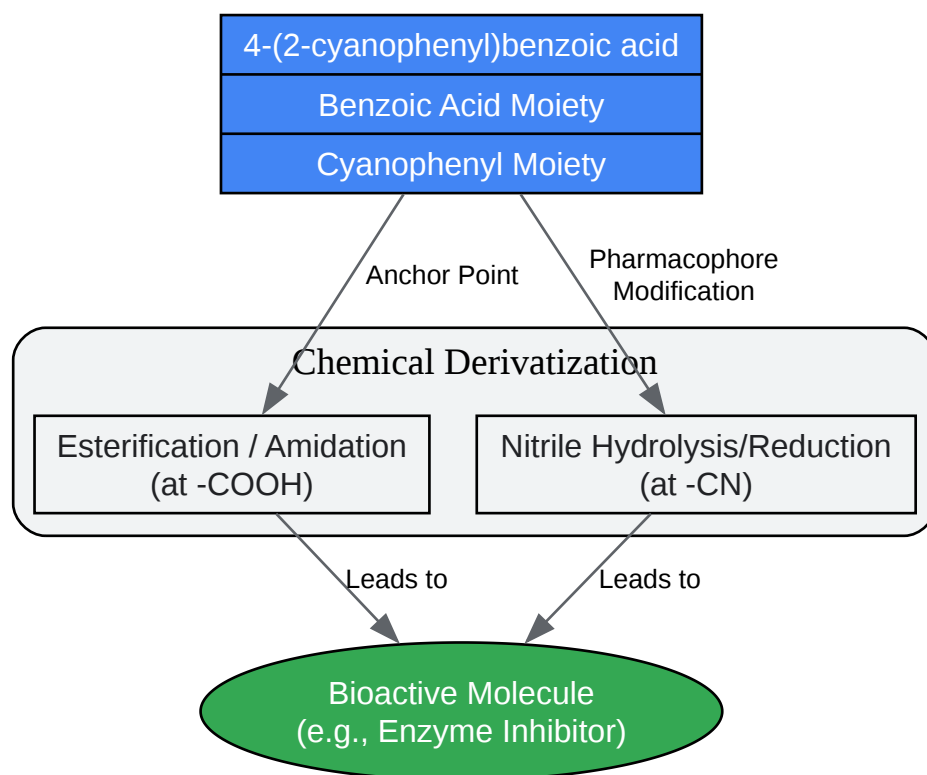
#### Potential Therapeutic Areas:

- **Oncology:** As seen in the DASI studies, derivatives can target enzymes involved in hormone synthesis, a key strategy in cancers like breast cancer.<sup>[2][9]</sup>
- **Anti-inflammatory Agents:** The biaryl core is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel biaryl analogs via Suzuki coupling is a

proven strategy for developing new anti-inflammatory and analgesic agents.[7]

- Other Areas: The versatility of the functional groups allows for its incorporation into a wide range of molecular designs targeting various diseases.

## Logical Relationship in Drug Design



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Caption: Role of the core compound as a scaffold for creating new drug candidates.

## Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling **4-(2-cyanophenyl)benzoic acid**.

- General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[4]

- Hazards: While specific toxicity data is not extensively documented in the provided search results, related compounds like benzoic acid and aryl nitriles have known hazard profiles. It should be treated as potentially irritating to the eyes, skin, and respiratory system.

## Conclusion

**4-(2-cyanophenyl)benzoic acid** is a synthetically accessible and highly versatile biaryl compound. Its value is firmly established by the strategic placement of its carboxylic acid and nitrile functional groups on a stable biphenyl framework. The robustness of the Suzuki-Miyaura coupling reaction provides a reliable and scalable route for its synthesis. For researchers and professionals in drug development, this compound represents not just an intermediate, but a strategic scaffold for the rational design of novel therapeutics aimed at a range of biological targets. Its continued use in synthetic and medicinal chemistry is anticipated to yield further innovations in the field.

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